

Application Note: N'-(diphenylmethylene)-2-phenoxyacetohydrazide as a Potential Urease Inhibitor

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Compound of Interest

Compound Name: *N'-(diphenylmethylene)-2-phenoxyacetohydrazide*

CAS No.: 320423-94-7

Cat. No.: B502759

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Executive Summary

This application note details the evaluation of **N'-(diphenylmethylene)-2-phenoxyacetohydrazide** (Structure I) as a targeted inhibitor of the urease enzyme. Phenoxyacetohydrazide Schiff bases have emerged as a privileged scaffold in medicinal chemistry, particularly for targeting *Helicobacter pylori* urease, a metalloenzyme essential for bacterial survival in the acidic gastric environment.

This guide provides a comprehensive workflow covering the chemical synthesis, enzymatic inhibition assay (Berthelot method), and kinetic characterization of the compound. It is designed for researchers aiming to validate this specific hydrazone derivative as a lead compound for anti-ulcer therapeutics.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

The compound belongs to the class of

-acylhydrazones.[1] Its design incorporates a lipophilic diphenylmethylene tail (for hydrophobic pocket occupancy) and a phenoxyacetohydrazide headgroup (for metal chelation).

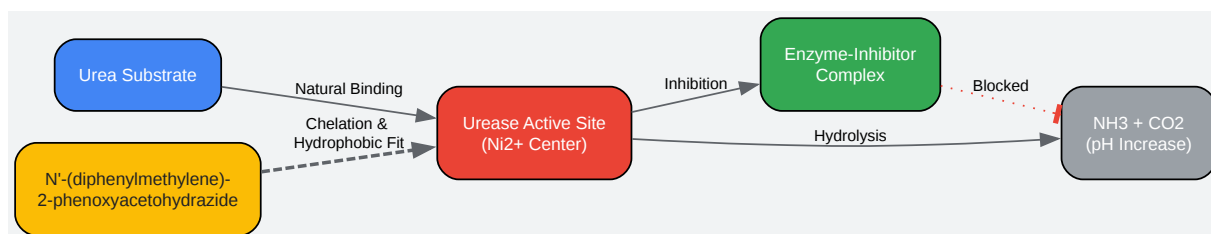
Property	Description
IUPAC Name	-(diphenylmethylene)-2-phenoxyacetohydrazide
Molecular Formula	
Molecular Weight	330.38 g/mol
Solubility	Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water.
Stability	Stable at room temperature; Hydrolytically stable at neutral pH.
Storage	Store solid at -20°C; DMSO stock solutions (10 mM) stable for 1 month at -20°C.

Mechanism of Action

Urease is a nickel-dependent metalloenzyme. The proposed inhibition mechanism for **N'-(diphenylmethylene)-2-phenoxyacetohydrazide** involves a dual-binding mode:

- **Nickel Chelation:** The carbonyl oxygen and the azomethine nitrogen () of the hydrazone linkage can form a bidentate coordinate bond with the bi-nickel center () in the urease active site.
- **Hydrophobic Interaction:** The bulky diphenylmethylene group interacts with the hydrophobic flap of the enzyme active site (specifically residues near the entrance), stabilizing the inhibitor-enzyme complex.

Pathway Visualization: Inhibition Logic



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Figure 1: Logical flow of competitive/mixed inhibition preventing urea hydrolysis.

Protocol 1: Chemical Synthesis

Objective: Synthesize high-purity **N'-(diphenylmethylene)-2-phenoxyacetohydrazide** from phenol.

Reagents Required:

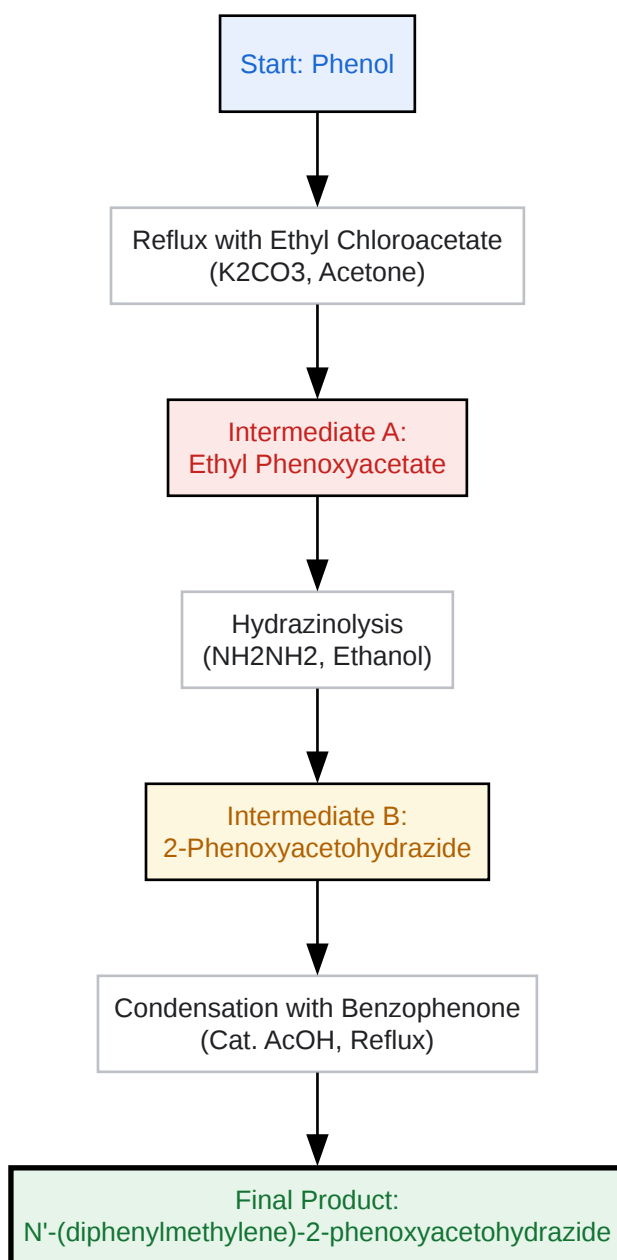
- Phenol, Ethyl chloroacetate, Anhydrous
, Hydrazine hydrate (80%), Benzophenone.
- Solvents: Acetone, Ethanol, Glacial Acetic Acid.

Step-by-Step Methodology:

- Synthesis of Ethyl Phenoxyacetate (Intermediate A):
 - Reflux Phenol (0.01 mol) with Ethyl chloroacetate (0.01 mol) and anhydrous (0.015 mol) in dry acetone (50 mL) for 6–8 hours.
 - Filter inorganic salts while hot. Evaporate solvent.[2]
 - Checkpoint: Verify oily ester formation via TLC (Hexane:Ethyl Acetate 8:2).
- Synthesis of 2-Phenoxyacetohydrazide (Intermediate B):

- Dissolve Intermediate A in absolute ethanol (30 mL).
- Add Hydrazine hydrate (0.02 mol) dropwise with stirring.
- Reflux for 4–6 hours. Cool to room temperature.
- Precipitate forms.^{[2][1]} Filter, wash with cold ethanol, and recrystallize from ethanol.
- Yield Target: >75% white crystals.
- Synthesis of Target Hydrazone:
 - Dissolve 2-Phenoxyacetohydrazide (0.01 mol) in hot ethanol (40 mL).
 - Add Benzophenone (0.01 mol) and catalytic glacial acetic acid (3-5 drops).
 - Reflux for 6–8 hours. Monitor by TLC.
 - Concentrate the solution to half volume and cool overnight.
 - Filter the solid product, wash with ether, and recrystallize from ethanol/DMF mixture.

Synthesis Workflow Diagram



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Figure 2: Three-step synthetic pathway for the target hydrazone.

Protocol 2: Urease Inhibition Assay (Berthelot Method)

Objective: Determine the

value of the compound against Jack Bean Urease.

Materials:

- Enzyme: Jack Bean Urease (Sigma-Aldrich), 5 U/mL stock in phosphate buffer.
- Substrate: Urea (100 mM).
- Buffer: Phosphate Buffer Saline (PBS), pH 7.4.
- Reagents: Phenol-hypochlorite reagents (Solution A: Phenol + Sodium Nitroprusside; Solution B: NaOH + NaOCl).
- Instrument: Microplate reader (Absorbance at 625 nm).

Assay Procedure:

- Preparation:
 - Prepare serial dilutions of the inhibitor in PBS (containing <1% DMSO). Range: 0.1 to 1000.
 - Use Thiourea or Acetohydroxamic acid as a positive control.
- Incubation (Pre-Read):
 - In a 96-well plate, add:
 - 25 μ L Enzyme solution (5 U/mL).
 - 25 μ L Inhibitor solution (various concentrations).
 - Incubate at 37°C for 15 minutes to allow inhibitor binding.
- Reaction:

- Add 55

Urea solution (100 mM).
- Incubate at 37°C for exactly 15 minutes.
- Termination & Development:
 - Add 45

Phenol reagent (Solution A).
 - Add 70

Alkali reagent (Solution B).
 - Incubate for 50 minutes at room temperature for color development (Indophenol blue).
- Measurement:
 - Read absorbance at 625 nm.

Data Analysis:

Calculate % Inhibition using the formula:

- : Absorbance of well with Enzyme + Urea + DMSO (no inhibitor).
- : Absorbance of well with Enzyme + Urea + Inhibitor.

Plot % Inhibition vs. Log[Concentration] to determine

using non-linear regression (GraphPad Prism or SigmaPlot).

Protocol 3: Kinetic Analysis

Objective: Determine the Mode of Inhibition (Competitive, Non-competitive, or Mixed).

- Setup: Perform the inhibition assay (Protocol 2) using 4 fixed concentrations of the inhibitor (e.g., 0,

,

).

- Variable Substrate: For each inhibitor concentration, vary the Urea concentration (e.g., 1, 2, 4, 8, 16, 32 mM).
- Plotting: Construct a Lineweaver-Burk Plot (

vs

).

Interpretation Table:

Pattern			Conclusion
Lines intersect at Y-axis	Unchanged	Increases	Competitive (Binds active site)
Lines intersect at X-axis	Decreases	Unchanged	Non-Competitive (Allosteric)
Lines intersect in Quadrant 2	Decreases	Increases	Mixed-Type (Likely for hydrazones)

References

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- Synthesis of Phenoxyacetohydrazide Analogs Title: "Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential." Source: PubMed Central (PMC). URL:[[Link](#)]

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